molecular formula C6H9BrN4S B12751087 2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide CAS No. 92629-50-0

2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide

Katalognummer: B12751087
CAS-Nummer: 92629-50-0
Molekulargewicht: 249.13 g/mol
InChI-Schlüssel: PDRAANAQZYWCBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of 1,2,3,4-tetrahydropyrimidine derivatives with diethyl acetylenedicarboxylate in the presence of tert-butyl isocyanide . Another approach involves the nucleophilic addition of methanol to 2-arylmethylidene derivatives of thiazolo(3,2-a)pyrimidine followed by intramolecular rearrangement .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like ethanol or methanol and may require catalysts or specific temperature and pressure settings .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolopyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or receptors involved in disease processes. For example, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exerting its antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion, which can influence its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

92629-50-0

Molekularformel

C6H9BrN4S

Molekulargewicht

249.13 g/mol

IUPAC-Name

2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-4-ium-5,7-diamine;bromide

InChI

InChI=1S/C6H8N4S.BrH/c7-4-3-5(8)10-1-2-11-6(10)9-4;/h3H,1-2H2,(H3,7,8);1H

InChI-Schlüssel

PDRAANAQZYWCBL-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=NC(=CC(=[N+]21)N)N.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.